molecular formula C12H9FN2S B8366175 N-(2-fluorophenyl)-2-pyridinecarbothioamide

N-(2-fluorophenyl)-2-pyridinecarbothioamide

Cat. No. B8366175
M. Wt: 232.28 g/mol
InChI Key: NWIKPWSEDHOINI-UHFFFAOYSA-N
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Patent
US04886821

Procedure details

N-(2-fluorophenyl)-2-pyridinecarboxamide (11.81 g, 55 mmol) was reacted with Lawesson's reagent (26.04 g, 64 mmol) in toluene (160 mL) at reflux temperature for 5 hours. The solution was preadsorbed onto silica gel and flash chromatographed (eluted with 2.5% ethyl acetate in petroleum ether) to give N-(2-fluorophenyl)-2-pyridinecarbothioamide as a yellow solid (7.26 g, 39%) m.p. 94°-97° C.
Quantity
11.81 g
Type
reactant
Reaction Step One
Quantity
26.04 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[S:26]

Inputs

Step One
Name
Quantity
11.81 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NC(=O)C1=NC=CC=C1
Name
Quantity
26.04 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
(eluted with 2.5% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(=S)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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